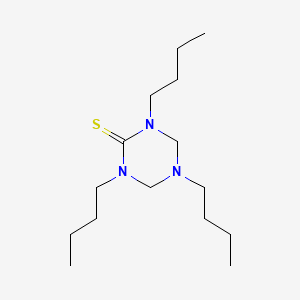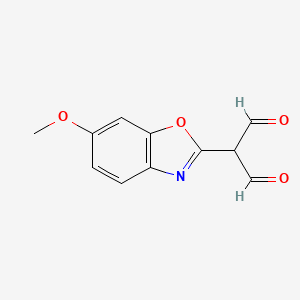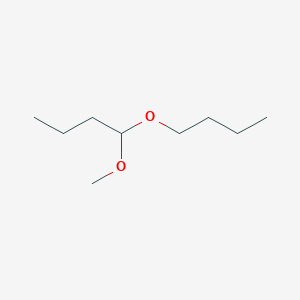
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane is a polyether compound with a long chain structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane typically involves the polymerization of ethylene oxide. The reaction is carried out under controlled conditions, often using a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the polyether chain.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The polyether chain can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as a carrier for active ingredients.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane involves its interaction with molecular targets and pathways. The polyether chain can interact with various biological molecules, affecting their function and activity. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane is unique due to its long polyether chain and specific properties. Similar compounds include:
Polyethylene glycol (PEG): A shorter polyether chain with similar properties but different applications.
Polypropylene glycol (PPG): Another polyether with a different structure and set of applications.
Crown ethers: Cyclic polyethers with unique binding properties.
The uniqueness of this compound lies in its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
121739-56-8 |
|---|---|
Molekularformel |
C26H54O9 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C26H54O9/c1-3-4-5-6-7-8-9-10-28-13-14-30-17-18-32-21-22-34-25-26-35-24-23-33-20-19-31-16-15-29-12-11-27-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
VDSXXZZGKHWMEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
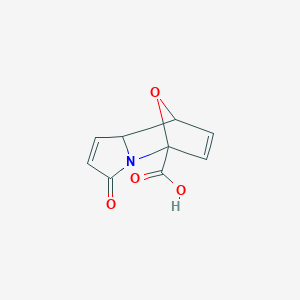
![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
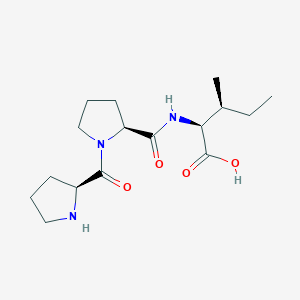
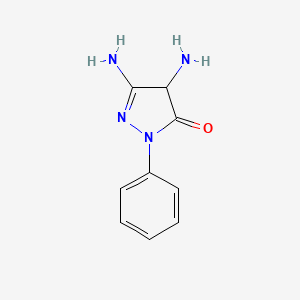
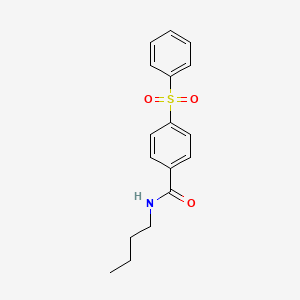
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

